2-(3-Fluoro-2-methylphenyl)pyrrole
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Overview
Description
2-(3-Fluoro-2-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the electrophilic fluorination of pyrrole rings. For instance, direct fluorination of N-methylpyrrole with elemental fluorine in chloroform can yield fluoropyrroles . Another method involves the use of xenon difluoride for the fluorination of pyrroles bearing electron-withdrawing substituents .
Industrial Production Methods
Industrial production of fluorinated pyrroles often employs scalable and efficient synthetic routes. One such method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions and in good yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce pyrrolinones .
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)pyrrole has several scientific research applications:
Medicinal Chemistry: Fluorinated pyrroles are important in the development of anti-inflammatory agents, GnRH receptor antagonists, and inhibitors of HCV NS5B polymerase.
Materials Science: These compounds are used in the synthesis of advanced materials with unique electronic and optical properties.
Agriculture: Fluorinated pyrrole derivatives, such as chlorfenapyr, are used as broad-spectrum insecticides.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3-Trifluoromethylphenyl)pyrrole: This compound has a trifluoromethyl group instead of a single fluorine atom, which can lead to different chemical and biological properties.
2-(3-Fluorophenyl)pyrrole: Lacks the methyl group, which can affect its reactivity and interactions.
Uniqueness
2-(3-Fluoro-2-methylphenyl)pyrrole is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can enhance its stability, reactivity, and biological activity compared to other fluorinated pyrroles .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7,13H,1H3 |
InChI Key |
FMHOXKHXQHLFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=CN2 |
Origin of Product |
United States |
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